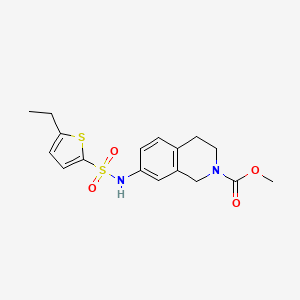

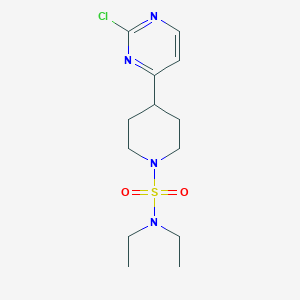

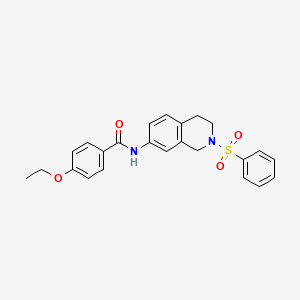

![molecular formula C11H9N3S B2517010 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950094-55-0](/img/structure/B2517010.png)

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Selective Thromboxane Synthetase Inhibitors and Antihypertensive Agents

Derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized to investigate their activities as selective thromboxane synthetase inhibitors as well as antihypertensive agents. These compounds, including 8-methyl-5H-pyridazino[4,5-b]indole derivatives, were found to inhibit thromboxane synthetase selectively, supporting their potential in treating hypertension without inhibiting prostacyclin formation. This makes them interesting candidates for the development of antihypertensive drugs with reduced toxicity compared to traditional medications like hydralazine (A. Monge et al., 1987).

Antitumor Activity

Another significant area of research involves the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one through thermal Fischer indolization. These compounds demonstrated promising antitumor activity in both in vitro and in vivo models, positioning them as a new class of antineoplastic agents (C. Nguyen et al., 1990).

Corrosion Inhibition

The pyridazine derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole (PPI) has been evaluated for its effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This compound showed significant corrosion inhibition efficiency, which increased with the concentration. The inhibition mechanism involves adsorption on the steel surface through active centers in the molecule, suggesting its potential application in industrial corrosion protection (F. Bentiss et al., 2006).

Cardiotonic and Antiaggregate Activities

Research into fused pyridazino[4,5-b]indoles has revealed compounds with cardiotonic activity and effects as inhibitors of platelet aggregation. These new compounds, including 6-(3,5-Dimethylpyrazolyl)-1,2,4-triazolo[4,3-b]pyridazino[4,5-b]indole, present a planar topography similar to known pyridazino agents with cardiotonic activity. Their pharmacological profile includes inodilator properties with antiaggregate activity, attributed to the inhibition of phosphodiesterase, indicating their potential in cardiovascular therapies (A. Monge et al., 1993).

Propiedades

IUPAC Name |

8-methyl-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXODGJQDLZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

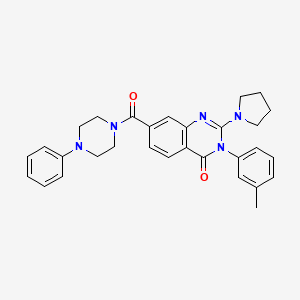

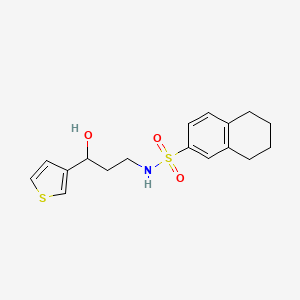

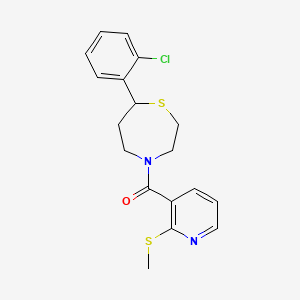

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

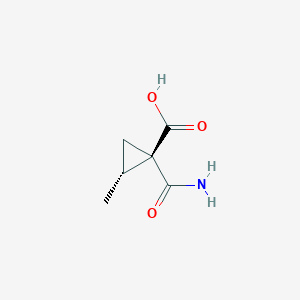

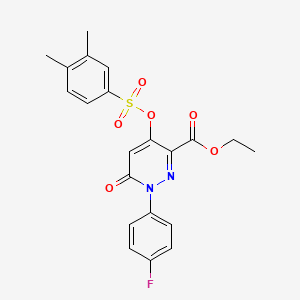

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

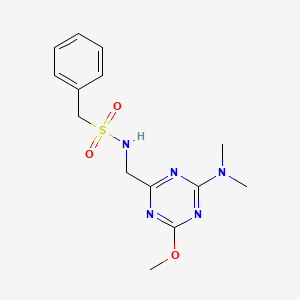

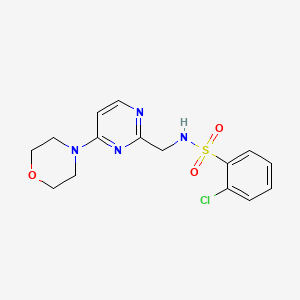

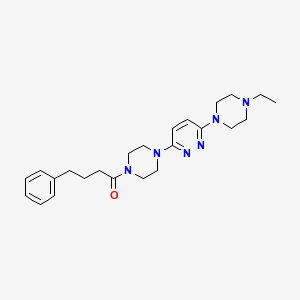

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)